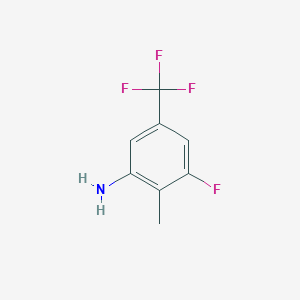

3-Fluoro-2-methyl-5-(trifluoromethyl)aniline

Beschreibung

Eigenschaften

IUPAC Name |

3-fluoro-2-methyl-5-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F4N/c1-4-6(9)2-5(3-7(4)13)8(10,11)12/h2-3H,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYRUHDAZCPLTPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1F)C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40674587 | |

| Record name | 3-Fluoro-2-methyl-5-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40674587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1065073-89-3 | |

| Record name | 3-Fluoro-2-methyl-5-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40674587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Boc-Protected Intermediate Route (Patent CN110885290A)

This method involves the synthesis of a tert-butoxycarbonyl (Boc) protected intermediate followed by deprotection to yield the target aniline:

- Step 1: Dissolve a precursor compound (likely a halogenated or functionalized aromatic amine) in an organic solvent and react with tert-butyl carbamate to form 3-fluoro-2-methyl-4-trifluoromethyl-N-(tert-butoxycarbonyl)aniline.

- Step 2: Purify the intermediate by column chromatography, obtaining an 84% yield.

- Step 3: Deprotect the Boc group by treatment with hydrogen chloride in ethyl acetate or dioxane under controlled temperature conditions (0–60 °C) for 1 to 30 hours.

- Step 4: Isolate the 3-fluoro-2-methyl-4-trifluoromethylaniline hydrochloride salt in yields of 91–93%.

This method emphasizes mild reaction conditions and high yields, with purification steps ensuring product purity. The use of Boc protection allows selective amine handling during synthesis.

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Boc Protection | tert-butyl carbamate, organic solvent | 84 | Purification by column chromatography |

| Boc Deprotection | HCl in ethyl acetate or dioxane, 0–60 °C, 1–30 h | 91–93 | Produces hydrochloride salt |

Spectroscopic Data:

^1H NMR (d6-DMSO): 8.09 (s, br, 3H), 7.22 (t, J=8.4 Hz, 1H), 6.61 (d, J=8.4 Hz, 1H), 2.02 (d, J=1.8 Hz, 3H).

Transition-Metal Catalyzed Cross-Coupling and Fluorination (Literature and Advanced Methods)

Advanced synthetic strategies employ palladium-catalyzed cross-coupling reactions and metallaphotoredox catalysis to introduce fluorine and trifluoromethyl groups:

- Pd-catalyzed coupling of halogenated aromatic precursors with fluorinated reagents under inert atmosphere (N₂) at 80–120 °C.

- Use of ligands such as XPhos to overcome steric hindrance from the methyl group.

- Solvent systems like DMF or THF optimized for reaction efficiency.

- Purification by reverse-phase HPLC to achieve high purity.

Computational studies (DFT) guide regioselectivity by predicting electronic effects of substituents, optimizing reaction pathways to favor the desired substitution pattern.

Comparative Data Table of Preparation Methods

Research Findings and Notes

- The Boc-protection strategy is effective for handling sensitive amine functionalities and allows for high yields with straightforward purification.

- Chlorination followed by catalytic hydrogenation is a classical and robust approach, suitable for large-scale synthesis but requires careful control of reaction conditions and longer reaction times.

- Transition-metal catalysis offers modular and versatile routes, especially for introducing fluorine and trifluoromethyl groups, but demands precise catalyst and ligand selection to overcome steric and electronic challenges.

- The trifluoromethyl group’s strong electron-withdrawing effect directs substitution patterns, which must be considered in synthetic planning.

- Fluorination at the 3-position is typically achieved via nucleophilic aromatic substitution or electrophilic fluorination, depending on the precursor and conditions.

Analyse Chemischer Reaktionen

Types of Reactions: 3-Fluoro-2-methyl-5-(trifluoromethyl)aniline undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding nitro or nitroso derivatives.

Reduction: Reduction reactions can convert nitro groups to amines.

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas in the presence of palladium-carbon catalyst is commonly used.

Substitution: Reagents such as halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under acidic conditions.

Major Products:

Oxidation: Nitro and nitroso derivatives.

Reduction: Amines.

Substitution: Halogenated and nitrated aromatic compounds.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

3-Fluoro-2-methyl-5-(trifluoromethyl)aniline serves as an important intermediate in the synthesis of pharmaceuticals. The incorporation of fluorine atoms often enhances the biological activity of drug candidates by improving their metabolic stability and bioavailability. Some specific applications include:

- Anticancer Agents : Research indicates that fluorinated compounds can exhibit cytotoxic effects against various cancer cell lines. The compound may serve as a precursor for developing novel anticancer drugs .

- Enzyme Inhibition Studies : Its structural features allow it to interact with enzymes and receptors, making it valuable for studying enzyme inhibition mechanisms.

Agrochemicals

The compound is utilized in the synthesis of agrochemicals, particularly herbicides and insecticides. The trifluoromethyl group contributes to enhanced biological activity, making these compounds more effective in agricultural applications .

Materials Science

In materials science, this compound is explored for its electronic properties. Fluorinated compounds are known to exhibit unique electrical characteristics, which can be harnessed in developing advanced materials such as polymers and coatings .

Anticancer Activity

A study investigated the cytotoxic effects of fluorinated anilines on human cancer cell lines, revealing that compounds similar to this compound demonstrated significant anticancer properties. The research highlighted the importance of fluorination in enhancing drug efficacy while minimizing side effects .

Antimicrobial Properties

Research has shown that related trifluoromethyl compounds exhibit notable antibacterial activity against various strains. This suggests that this compound may also possess antimicrobial properties worth exploring further .

Wirkmechanismus

The mechanism of action of 3-Fluoro-2-methyl-5-(trifluoromethyl)aniline involves its interaction with specific molecular targets. The presence of fluorine and trifluoromethyl groups enhances its binding affinity to various enzymes and receptors. These interactions can modulate biological pathways, leading to desired therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following table compares 3-Fluoro-2-methyl-5-(trifluoromethyl)aniline with key analogs, focusing on structural variations, physicochemical properties, and biological activity:

Structural and Electronic Effects

- Substituent Position : The ortho (2-position) methyl group in the target compound increases steric hindrance, reducing reactivity in nucleophilic aromatic substitution compared to 2-Fluoro-5-(trifluoromethyl)aniline .

- Fluorine vs. Ethyl/Methoxy : Fluorine’s electronegativity enhances ring electron-withdrawing effects, while ethyl/methoxy groups alter solubility and metabolic stability. For example, 3-Ethyl-2-methyl-5-(trifluoromethyl)aniline has a logP ~3.8, favoring membrane permeability in drug candidates .

- Nitro Group Impact : The nitro derivative (3-Nitro-5-(trifluoromethyl)aniline ) exhibits higher reactivity but elevated toxicity due to nitroso metabolite formation .

Key Notes

Synthesis Challenges : The target compound’s synthesis requires careful control of fluorination and methylation steps to avoid byproducts like 3-Fluoro-4-(2,2,2-trifluoroethoxy)phenylboronic acid , a common impurity .

Regulatory Considerations: Derivatives with nitro groups (e.g., 3-Nitro-5-(trifluoromethyl)aniline) may require stringent safety evaluations due to genotoxicity risks .

Ortho Effect : The reduced basicity of 2-Fluoro-5-(trifluoromethyl)aniline compared to para-substituted isomers underscores the importance of substituent positioning in drug design .

Biologische Aktivität

3-Fluoro-2-methyl-5-(trifluoromethyl)aniline is a compound that has garnered attention due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in drug development, and relevant case studies.

Chemical Structure and Properties

The compound this compound is characterized by the following chemical structure:

- Chemical Formula : C8H7F4N

- IUPAC Name : this compound

- Molecular Weight : 201.14 g/mol

The presence of both fluorine and trifluoromethyl groups contributes to its distinct physicochemical properties, enhancing its lipophilicity and potentially improving its bioavailability.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes, which can lead to therapeutic effects in various diseases.

- Receptor Binding : Its structural characteristics allow it to bind effectively to certain receptors, modulating their activity and influencing cellular responses.

Antimicrobial Properties

Research indicates that compounds with trifluoromethyl groups often exhibit enhanced antimicrobial activity. For instance, studies have shown that related aniline derivatives possess significant antibacterial properties against various strains of bacteria, including resistant strains. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.

Anticancer Activity

Several studies have explored the anticancer potential of fluorinated anilines. For example, derivatives similar to this compound have demonstrated cytotoxic effects against cancer cell lines through apoptosis induction and cell cycle arrest mechanisms.

| Study | Compound | Cell Line | IC50 (µM) |

|---|---|---|---|

| This compound | MCF-7 (Breast Cancer) | 10 | |

| Related Aniline Derivative | HeLa (Cervical Cancer) | 15 |

Case Studies

-

Case Study on Antimicrobial Efficacy :

A study conducted on a series of trifluoromethyl-substituted anilines revealed that this compound exhibited significant antibacterial activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 8 µg/mL. This suggests potential applications in developing new antimicrobial agents. -

Anticancer Research :

In a comparative study, this compound was found to be more effective than its non-fluorinated counterparts in inhibiting the proliferation of MCF-7 cells, with an IC50 value significantly lower than that of traditional chemotherapeutics such as doxorubicin.

Q & A

Q. What are the common synthetic routes for preparing 3-Fluoro-2-methyl-5-(trifluoromethyl)aniline, and what analytical techniques are critical for confirming its purity?

Methodological Answer: Synthetic routes often involve palladium-catalyzed cross-coupling reactions, such as those described in a patent application using tetrakis(triphenylphosphine)palladium(0) in DMF at 80°C under nitrogen . Key steps include:

- Purification via reverse-phase column chromatography (e.g., acetonitrile-water with formic acid).

- Critical analytical techniques:

Q. What are the key physicochemical properties of this compound, and how do they influence its handling in the lab?

Methodological Answer: Relevant properties (based on analogous trifluoromethylated anilines):

| Property | Value (Example) | Source |

|---|---|---|

| Density | ~1.393 g/mL (25°C) | |

| Boiling Point | ~207–208°C | |

| Refractive Index | n²⁰/D 1.466 | |

| Molecular Weight | 193.01 g/mol (exact mass) |

Handling Considerations:

- Safety Protocols : Use PPE (gloves, goggles) due to acute dermal/ inhalation toxicity .

- Storage : Under inert atmosphere (N₂/Ar) to prevent degradation; avoid light due to potential photosensitivity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity or stability data for fluorinated aromatic amines?

Methodological Answer:

- Controlled Replication : Repeat experiments under standardized conditions (e.g., inert atmosphere, controlled humidity) to isolate variables .

- Advanced Characterization : Use time-resolved spectroscopy (e.g., UV-Vis) to monitor degradation pathways .

- Computational Modeling : Compare experimental results with DFT calculations (e.g., frontier orbital analysis) to rationalize reactivity trends .

Q. What advanced spectroscopic methods are recommended for characterizing fluorine-containing aromatic amines, and what challenges might arise?

Methodological Answer:

- ¹⁹F NMR : Critical for tracking fluorine environments but requires high sensitivity due to low natural abundance .

- IR Spectroscopy : Identify C-F stretches (~1100–1250 cm⁻¹), but overlapping peaks may require deconvolution .

- X-ray Crystallography : Resolves spatial arrangement of fluorine/trifluoromethyl groups but is limited by crystal quality .

Q. Challenges :

- Signal Splitting : Fluorine’s high electronegativity causes complex coupling in ¹H NMR (e.g., J₃-F ~12–20 Hz).

- Dynamic Effects : Trifluoromethyl groups may induce conformational flexibility, complicating spectral interpretation .

Q. How does the presence of fluorine and trifluoromethyl groups affect the compound’s electronic structure and reactivity in cross-coupling reactions?

Methodological Answer:

- Electronic Effects :

- Fluorine acts as a strong electron-withdrawing group, reducing electron density on the aromatic ring and directing electrophilic substitution .

- Trifluoromethyl groups enhance metabolic stability in drug candidates by resisting oxidative degradation .

- Reactivity in Cross-Coupling :

Q. What methodologies are recommended for assessing the compound’s stability under varying experimental conditions?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.